5-(4-fluorophenyl)-4-hydroxy-1,3,7-trimethyl-N-(2-methylphenyl)-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
5-(4-Fluorophenyl)-1,3,7-trimethyl-N-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxamide is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a fluorophenyl group, multiple methyl groups, and a pyrido[2,3-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-1,3,7-trimethyl-N-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 1,3,7-trimethyluric acid, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-1,3,7-trimethyl-N-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(4-Fluorophenyl)-1,3,7-trimethyl-N-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-1,3,7-trimethyl-N-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
5-(4-Fluorophenyl)-1,3,7-trimethyl-N-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C24H23FN4O3 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1,3,7-trimethyl-N-(2-methylphenyl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C24H23FN4O3/c1-13-7-5-6-8-17(13)27-22(30)18-14(2)26-21-20(23(31)29(4)24(32)28(21)3)19(18)15-9-11-16(25)12-10-15/h5-12,19,26H,1-4H3,(H,27,30) |
InChI Key |
YDXHKFKFGSAHPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C)C |
Origin of Product |
United States |
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